molecular formula C18H17N3O3 B394859 2-amino-6,7-dimethoxy-N-phenylquinoline-3-carboxamide

2-amino-6,7-dimethoxy-N-phenylquinoline-3-carboxamide

Cat. No.: B394859
M. Wt: 323.3 g/mol
InChI Key: DXTQMJCEDQUJSJ-UHFFFAOYSA-N
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Chemical Reactions Analysis

MMV006767 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles like sodium hydroxide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

MMV006767 has several scientific research applications, particularly in the field of malaria research. It has been shown to have activity against multiple stages of the malaria parasite life cycle, including asexual blood stages and early sporogonic stages . This makes it a valuable tool for studying malaria transmission and developing new antimalarial therapies. Additionally, its unique chemical structure and activity profile make it a candidate for further optimization and development as a therapeutic agent .

Properties

Molecular Formula

C18H17N3O3

Molecular Weight

323.3 g/mol

IUPAC Name

2-amino-6,7-dimethoxy-N-phenylquinoline-3-carboxamide

InChI

InChI=1S/C18H17N3O3/c1-23-15-9-11-8-13(17(19)21-14(11)10-16(15)24-2)18(22)20-12-6-4-3-5-7-12/h3-10H,1-2H3,(H2,19,21)(H,20,22)

InChI Key

DXTQMJCEDQUJSJ-UHFFFAOYSA-N

SMILES

COC1=CC2=CC(=C(N=C2C=C1OC)N)C(=O)NC3=CC=CC=C3

Canonical SMILES

COC1=CC2=CC(=C(N=C2C=C1OC)N)C(=O)NC3=CC=CC=C3

Origin of Product

United States

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